2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride
Overview
Description
2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1221722-95-7 . It has a molecular weight of 235.11 . This compound is also known as diclofenac impurity A, and is commonly used as an impurity in diclofenac formulations.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, including compounds structurally related to "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride," in human and rat liver microsomes. These herbicides are known for their carcinogenic properties in rats, and the study suggests a complex metabolic activation pathway leading to DNA-reactive products. The research identifies important intermediates and demonstrates differences in metabolism between human and rat liver microsomes, highlighting the significance in understanding human exposure risks (Coleman et al., 2000).
Chemoselective Acetylation of 2-Aminophenol
Magadum and Yadav (2018) discuss the chemoselective monoacetylation of 2-aminophenol to produce intermediates useful in the synthesis of antimalarial drugs. While not directly mentioning "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride," the process optimization, mechanism, and kinetics explored in this study provide valuable insights into the efficient production of related compounds with pharmaceutical applications (Magadum & Yadav, 2018).
Synthesis and Antimalarial Activity
Werbel et al. (1986) investigate the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, leading to insights into the development of potent antimalarial drugs. This study underscores the potential pharmaceutical applications of structurally complex acetamides, including those similar to "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride," in treating resistant strains of malaria (Werbel et al., 1986).
Hydrogen Bond Studies
Romero and Margarita (2008) focus on the hydrogen bond studies in substituted acetamides, offering insights into the molecular interactions that can influence the stability and reactivity of compounds like "2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride." Understanding these molecular interactions is crucial for the design of new drugs and materials with specific properties (Romero & Margarita, 2008).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-amino-N-(2-chloro-4-methylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLBRVKVGKBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-chloro-4-methylphenyl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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